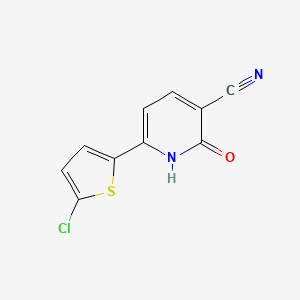
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile is a heterocyclic compound that contains both thiophene and pyridine rings. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by its unique structure, which includes a chlorinated thiophene ring attached to a hydroxypyridine ring with a carbonitrile group.
作用机制
Target of Action
Compounds with similar structures have been found to target theP2Y12 receptor on platelets . This receptor plays a crucial role in platelet aggregation, a key step in the coagulation cascade .
Mode of Action
For instance, PRT060128, a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets, prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This is a key step in the coagulation cascade .
Biochemical Pathways
The inhibition of the p2y12 receptor can affect thecoagulation cascade , leading to reduced platelet aggregation .
Result of Action
The inhibition of the p2y12 receptor, as seen with related compounds, can lead toreduced platelet aggregation , potentially affecting blood clotting .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors such as 2-aminopyridine and malononitrile.
Coupling Reaction: The chlorinated thiophene ring is coupled with the hydroxypyridine ring using a suitable coupling agent, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
化学反应分析
Types of Reactions
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: Palladium catalysts, copper catalysts
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of primary amines
Substitution: Formation of substituted thiophene derivatives
科学研究应用
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and biological activity.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
- **2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-one
Schiff Bases: Compounds synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines
Uniqueness
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile is unique due to its combination of a chlorinated thiophene ring and a hydroxypyridine ring with a carbonitrile group. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
属性
IUPAC Name |
6-(5-chlorothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2OS/c11-9-4-3-8(15-9)7-2-1-6(5-12)10(14)13-7/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNODEVHEEVJXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C2=CC=C(S2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)
![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)
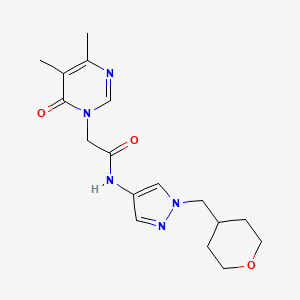
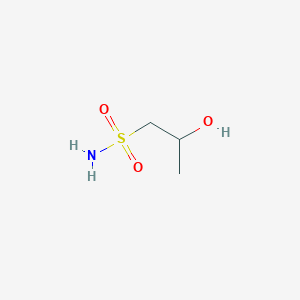
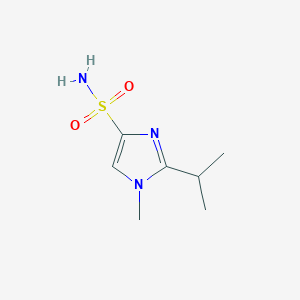
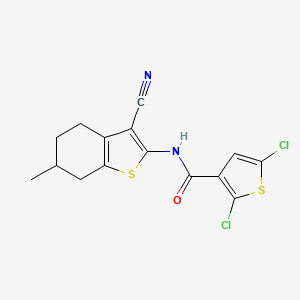
![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B3011481.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3011482.png)
![4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)
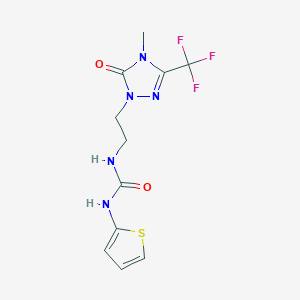
![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)

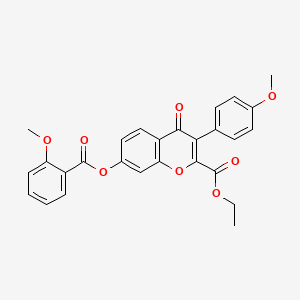
![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)
